(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride
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Overview
Description
(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives. The formation of pyrrolidin-2-ones can also be achieved through ring expansion of β-lactams or cyclopropylamides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using specific oxidants and additives to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and sodium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a versatile building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features.
2-aminopyrimidine: Another compound with comparable biological activities and applications.
Uniqueness
(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties compared to other similar compounds.
Properties
CAS No. |
1909286-53-8 |
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Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(5S)-5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
HKOLXKWRLHOHLU-JEDNCBNOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CCN.Cl |
Canonical SMILES |
C1CC(=O)NC1CCN.Cl |
Purity |
0 |
Origin of Product |
United States |
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